Lipophilicity (XLogP3) Comparison: Higher Predicted Membrane Permeability vs. Shorter-Chain Alkyne and Alkyl-Ether Analogs
6-(Pent-4-ynyloxy)nicotinonitrile possesses a computed XLogP3 of 1.8, which is 0.3 log units above 6-(But-2-ynyloxy)nicotinonitrile (XLogP3 = 1.5) and 0.4 log units above 6-Methoxynicotinonitrile (XLogP3 = 1.4) [1][2][3]. An increase of ≈0.3–0.4 logP units typically translates to approximately a 2-fold increase in membrane partitioning, which can be critical in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 6-(But-2-ynyloxy)nicotinonitrile: XLogP3 = 1.5; 6-Methoxynicotinonitrile: XLogP3 = 1.4 |
| Quantified Difference | +0.3 (vs. butynyloxy); +0.4 (vs. methoxy) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher logP predicts superior passive membrane permeability, reducing the risk of false-negative cellular inactivity due to poor cell entry.
- [1] PubChem. Compound Summary for CID 121591327: 6-(Pent-4-ynyloxy)nicotinonitrile. National Library of Medicine, National Institutes of Health. https://pubchem.ncbi.nlm.nih.gov/compound/121591327 (accessed 2026-05-11). View Source
- [2] PubChem. Compound Summary for CID 121591328: 6-(But-2-ynyloxy)nicotinonitrile. National Library of Medicine, National Institutes of Health. https://pubchem.ncbi.nlm.nih.gov/compound/121591328 (accessed 2026-05-11). View Source
- [3] PubChem. Compound Summary for CID 2736776: 6-Methoxynicotinonitrile. National Library of Medicine, National Institutes of Health. https://pubchem.ncbi.nlm.nih.gov/compound/2736776 (accessed 2026-05-11). View Source
